molecular formula C14H20N4 B6976623 1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine

1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine

Cat. No.: B6976623
M. Wt: 244.34 g/mol
InChI Key: ABWQKRYXNZGRIB-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine is an organic compound that features both an ethylphenyl group and a triazole ring

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-3-12-5-7-13(8-6-12)9-15-10-14-11-16-17-18(14)4-2/h5-8,11,15H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQKRYXNZGRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CN=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable alkylating agent.

    Coupling of the Triazole and Ethylphenyl Groups: The final step involves coupling the triazole ring with the ethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-N-[(3-methyltriazol-4-yl)methyl]methanamine
  • 1-(4-Chlorophenyl)-N-[(3-chlorotriazol-4-yl)methyl]methanamine
  • 1-(4-Fluorophenyl)-N-[(3-fluorotriazol-4-yl)methyl]methanamine

Comparison: 1-(4-Ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine is unique due to the presence of both ethyl groups, which may influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (methyl, chloro, fluoro), the ethyl groups can affect the compound’s lipophilicity, steric hindrance, and overall pharmacokinetic properties.

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